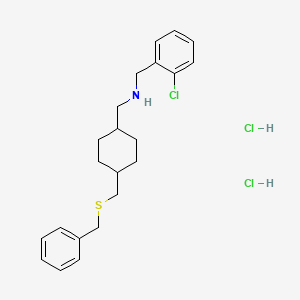
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride is a complex organic compound with a unique structure that includes a cyclohexyl ring, a benzylthiomethyl group, and a 2-chlorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the benzylthiomethyl group. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the desired bonds. For example, the benzylthiomethyl group can be introduced through a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the cyclohexyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylthiomethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthiomethyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted benzylamine derivatives.
Scientific Research Applications
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study cellular processes involving sulfur-containing groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing groups is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride involves its interaction with molecular targets in the body. The benzylthiomethyl group can interact with thiol-containing enzymes or proteins, potentially modulating their activity. The 2-chlorobenzylamine moiety may also interact with specific receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests multiple potential mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Methylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride: Similar structure but with a methyl group instead of a benzyl group.
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-bromobenzylamine dihydrochloride: Similar structure but with a bromine atom instead of chlorine.
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine monohydrochloride: Similar structure but with one less hydrochloride group.
Uniqueness
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride is unique due to the combination of its benzylthiomethyl group and 2-chlorobenzylamine moiety, which provides distinct chemical and biological properties
Properties
CAS No. |
63991-01-5 |
|---|---|
Molecular Formula |
C22H30Cl3NS |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
1-[4-(benzylsulfanylmethyl)cyclohexyl]-N-[(2-chlorophenyl)methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C22H28ClNS.2ClH/c23-22-9-5-4-8-21(22)15-24-14-18-10-12-20(13-11-18)17-25-16-19-6-2-1-3-7-19;;/h1-9,18,20,24H,10-17H2;2*1H |
InChI Key |
KOGSSBYYHIUOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=CC=C2Cl)CSCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


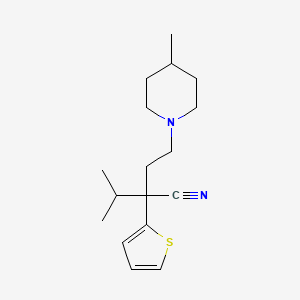


![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
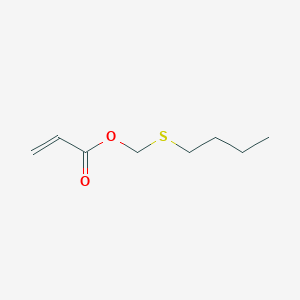

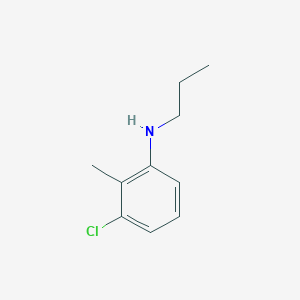


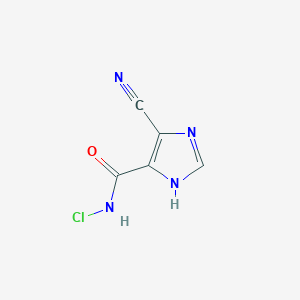
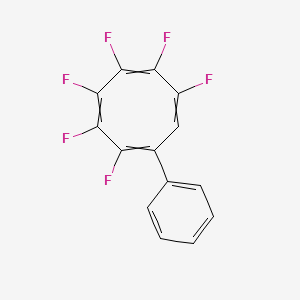
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)
